2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an oxolane ring, and a trifluoroethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The amide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals or intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The oxolane ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(oxolan-3-yl)-N-(2,2-difluoroethyl)acetamide
- 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoropropyl)acetamide
- 2-Chloro-N-(tetrahydrofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for applications where these properties are desirable, such as in drug design and materials science.
Properties
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-3-7(14)13(5-8(10,11)12)6-1-2-15-4-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISRIXHFYLCRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N(CC(F)(F)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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